N-pyrimidin-2-ylazepan-4-amine
Description
Contextualizing Pyrimidine-Containing Heterocycles in Drug Discovery and Medicinal Chemistry
Pyrimidine (B1678525), a six-membered heterocyclic aromatic ring with two nitrogen atoms, is a fundamental building block in the chemistry of life and medicine. nih.govnih.gov As a core component of the nucleobases cytosine, thymine, and uracil, it is integral to the structure of DNA and RNA. nih.gov This inherent biological relevance allows pyrimidine derivatives to readily interact with a multitude of physiological targets, including enzymes and genetic material. nih.gov
The versatility of the pyrimidine scaffold has made it a "privileged" structure in medicinal chemistry. nih.gov Its derivatives have been successfully developed into a wide array of therapeutic agents with diverse biological activities, including:
Anticancer agents nih.gov
Antiviral compounds nih.gov
Antibacterial drugs nih.gov
Anti-inflammatory molecules nih.gov
Antihypertensive therapies nih.gov
The ability of the pyrimidine ring to form multiple hydrogen bonds and act as a bioisostere for other aromatic systems further enhances its utility in drug design. The ongoing exploration of pyrimidine derivatives continues to yield novel therapeutic candidates, addressing critical needs in areas such as oncology and infectious diseases. nih.gov
Significance of Azepane Scaffolds in Bioactive Molecules and Chemical Synthesis
The azepane ring, a seven-membered saturated heterocycle containing one nitrogen atom, is another structurally significant motif in medicinal chemistry. Its non-planar, flexible conformation allows it to present substituents in a variety of spatial orientations, enabling effective interaction with complex biological targets.
A significant number of drugs approved by the FDA incorporate the azepane scaffold, highlighting its therapeutic importance. Azepane-based compounds have demonstrated a broad spectrum of pharmacological activities, including:
Anticancer
Antiviral
Anti-Alzheimer's disease
Antimicrobial
The synthetic accessibility of azepane derivatives and their ability to impart favorable pharmacokinetic properties make them an attractive component in the design of new therapeutic agents. Research into fused-azepinone structures, inspired by natural products like hymenialdisine, has further expanded the chemical space and therapeutic potential of this scaffold.
Rationale for Investigating N-Pyrimidin-2-ylazepan-4-amine and its Derivatives
The rationale for the focused investigation of this compound stems from the strategic hybridization of the well-validated pyrimidine and azepane scaffolds. This combination is hypothesized to yield novel compounds with unique and potentially superior pharmacological profiles. The core of this rationale lies in the established role of the 2-aminopyrimidine (B69317) moiety as a potent "hinge-binding" motif in a variety of protein kinases.
Protein kinases are a large family of enzymes that play a critical role in cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer. The 2-aminopyrimidine structure is a key feature in numerous approved kinase inhibitors, where it mimics the adenine (B156593) part of ATP to bind to the enzyme's active site.
By attaching the azepane ring at the 4-amino position, researchers aim to:
Introduce Novel Structural Diversity: The three-dimensional nature of the azepane ring allows for the exploration of new chemical space around the core kinase-binding motif.
Modulate Physicochemical Properties: The azepane substituent can be modified to fine-tune properties such as solubility, lipophilicity, and metabolic stability, which are crucial for drug development.
Enhance Target Selectivity and Potency: The specific conformation and substitution of the azepane ring can lead to additional interactions with the target protein, potentially increasing potency and selectivity over other kinases, thereby reducing off-target effects.
Overview of Research Trajectories for this compound
While specific research on this compound is still emerging, the research trajectories for this class of compounds are guided by the extensive work on related 2-aminopyrimidine derivatives. The primary focus of investigation is expected to be in the field of oncology , specifically targeting protein kinases that are overexpressed or mutated in various cancers.
Key research directions include:
Synthesis of Analogue Libraries: The development of efficient synthetic routes to produce a diverse library of this compound derivatives. This involves modifying both the pyrimidine and azepane rings with various substituents to explore the structure-activity relationship (SAR).
Kinase Inhibition Profiling: Screening these derivatives against a panel of cancer-relevant kinases to identify potent and selective inhibitors. This includes well-established targets like Cyclin-Dependent Kinases (CDKs), Aurora Kinases, and Polo-like Kinases (PLKs).
Cell-Based Assays: Evaluating the most promising compounds in cancer cell lines to determine their anti-proliferative activity and to elucidate their mechanism of action, such as induction of apoptosis or cell cycle arrest.
In Vivo Studies: Advancing lead candidates into preclinical animal models to assess their efficacy, pharmacokinetics, and safety profiles.
The investigation into this compound and its derivatives represents a logical and promising strategy in the continual search for novel and more effective therapeutic agents, particularly for the treatment of cancer.
Structure
3D Structure
Properties
IUPAC Name |
N-pyrimidin-2-ylazepan-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4/c1-3-9(4-8-11-5-1)14-10-12-6-2-7-13-10/h2,6-7,9,11H,1,3-5,8H2,(H,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWQKURBTHBPUER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCNC1)NC2=NC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
In Vitro Biological Activities and Pharmacological Investigations of N Pyrimidin 2 Ylazepan 4 Amine Derivatives
Enzyme Inhibition Studies
Derivatives of the N-pyrimidin-2-ylazepan-4-amine scaffold have been the subject of extensive research to evaluate their potential as inhibitors of various enzymes critical to cellular processes and disease pathogenesis. These investigations have unveiled a broad spectrum of activity against several key enzyme families.
Kinase Inhibition Profiles
The pyrimidine (B1678525) core is a well-established pharmacophore for kinase inhibitors, and as such, derivatives of this compound have been profiled against a range of protein kinases.
Cyclin-Dependent Kinase 2 (CDK2): A series of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines, developed through bioisosteric replacement of a phenylsulfonamide moiety, have demonstrated potent inhibition of Cyclin-Dependent Kinase 2 (CDK2). nih.gov One of the most potent compounds in this series, compound 15 , exhibited a Ki value of 0.005 µM for CDK2 and showed a degree of selectivity over other tested CDKs. nih.gov Mechanistic studies confirmed that this compound reduced the phosphorylation of the retinoblastoma protein, a downstream target of CDK2. nih.gov
Polo-Like Kinase 4 (PLK4): Utilizing a scaffold hopping strategy, novel pyrimidin-2-amine derivatives have been identified as potent inhibitors of Polo-Like Kinase 4 (PLK4), a key regulator of centriole duplication. nih.govnih.gov Compound 8h from this series displayed high PLK4 inhibitory activity with an IC₅₀ value of 0.0067 μM. nih.govnih.gov
Aurora Kinases: N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine derivatives have been identified as potent inhibitors of both Aurora A and Aurora B kinases. nih.gov The lead compound from this series, CYC116 (4-methyl-5-(2-(4-morpholinophenylamino)pyrimidin-4-yl)thiazol-2-amine), showed Ki values of 8.0 nM and 9.2 nM for Aurora A and Aurora B, respectively. nih.gov Another potent inhibitor, AMG 900 (N-(4-(3-(2-aminopyrimidin-4-yl)pyridin-2-yloxy)phenyl)-4-(4-methylthiophen-2-yl)phthalazin-1-amine), was identified as a highly selective, orally bioavailable inhibitor of Aurora kinases. nih.gov A review of pyrimidine-based scaffolds highlighted that molecules like alisertib (B1683940) (MLN8237) and barasertib (B1683942) (AZD1152) are effective Aurora kinase inhibitors with IC₅₀ values in the low nanomolar range. mdpi.com
Janus Kinase 2 (JAK2): Derivatives of N-(pyrimidin-2-yl)-1,2,3,4-tetrahydroisoquinolin-6-amine and N-(4-(aminomethyl)phenyl)-5-methylpyrimidin-2-amine have been developed as selective inhibitors of Janus Kinase 2 (JAK2). nih.govmedchemexpress.comfigshare.comresearchgate.net A lead compound, 13ac , from the tetrahydroisoquinoline series, demonstrated excellent potency against JAK2 kinase with an IC₅₀ of 3 nM. researchgate.net From the N-(4-(aminomethyl)phenyl)pyrimidin-2-amine series, compound A8 showed an impressive JAK2 IC₅₀ value of 5 nM and exhibited significant selectivity over other JAK family members. nih.govnih.gov
Calcium-Dependent Protein Kinases (CDPKs): In the context of parasitic diseases, 7H-pyrrolo[2,3-d]pyrimidin-4-amine-based inhibitors have been investigated for their activity against Cryptosporidium Calcium-Dependent Protein Kinase 1 (CpCDPK1). nih.gov These pyrrolopyrimidine analogs represent an alternative scaffold to the more commonly studied 1H-pyrazolo[3,4-d]pyrimidin-4-amines and have shown potent inhibition of the CpCDPK1 enzyme. nih.gov
| Compound/Series | Target Kinase | Inhibitory Activity (IC₅₀/Ki) | Reference |
|---|---|---|---|
| Compound 15 (N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivative) | CDK2 | Ki = 0.005 µM | nih.gov |
| Compound 8h (pyrimidin-2-amine derivative) | PLK4 | IC₅₀ = 0.0067 µM | nih.govnih.gov |
| CYC116 (N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine derivative) | Aurora A | Ki = 8.0 nM | nih.gov |
| CYC116 (N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine derivative) | Aurora B | Ki = 9.2 nM | nih.gov |
| Compound 13ac (N-(pyrimidin-2-yl)-1,2,3,4-tetrahydroisoquinolin-6-amine derivative) | JAK2 | IC₅₀ = 3 nM | researchgate.net |
| Compound A8 (N-(4-(aminomethyl)phenyl)-5-methylpyrimidin-2-amine derivative) | JAK2 | IC₅₀ = 5 nM | nih.govnih.gov |
| 7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives | CpCDPK1 | Potent Inhibition | nih.gov |
Cholinesterase and Amyloid-β (Aβ)-Aggregation Inhibition
In the context of Alzheimer's disease, a novel class of 2,4-disubstituted pyrimidines has been designed and evaluated for dual inhibitory activity against cholinesterases and amyloid-β (Aβ) aggregation. nih.gov Within this series, N-(naphth-1-ylmethyl)-2-(pyrrolidin-1-yl)pyrimidin-4-amine (9a ) was identified as the most potent acetylcholinesterase (AChE) inhibitor with an IC₅₀ of 5.5 μM. nih.gov The compound 2-(4-methylpiperidin-1-yl)-N-(naphth-1-ylmethyl)pyrimidin-4-amine (9e ) emerged as the most potent and selective butyrylcholinesterase (BuChE) inhibitor with an IC₅₀ of 2.2 μM. nih.gov Furthermore, the selective AChE inhibitor N-benzyl-2-(4-methylpiperazin-1-yl)pyrimidin-4-amine (7d ) demonstrated significant inhibition of AChE-induced Aβ aggregation, showing a 59% reduction. nih.gov While not direct derivatives of this compound, these findings underscore the potential of the pyrimidine scaffold in targeting key pathological pathways in neurodegenerative diseases. Other studies have also explored peptide and pyridine (B92270) amine derivatives for their ability to inhibit Aβ aggregation. nih.gov
DNA Gyrase Targeting and Related Enzymatic Assays
While not directly this compound derivatives, structurally related pyrrolopyrimidine compounds have been developed as inhibitors of bacterial DNA gyrase (GyrB) and topoisomerase IV (ParE). nih.gov These enzymes are crucial for bacterial survival, and their inhibition provides a mechanism for antibacterial action. These pyrrolopyrimidine inhibitors were designed for potent, dual-targeting activity against both GyrB and ParE. nih.gov
Other Enzymatic Activities and Inhibition Mechanisms
The versatility of the pyrimidine scaffold has led to its investigation against other enzymatic targets. For instance, certain N-pyrimidin-4-ylhydrazones have been explored with the potential aim of targeting the epidermal growth factor receptor (EGFR) or the estrogen receptor in the context of breast cancer. nih.gov Additionally, some pyrimidine derivatives have been screened against a panel of kinases, which can reveal off-target activities and provide insights into the selectivity profile of the compounds.
Cellular Activity and Antiproliferative Assays
The inhibitory effects of this compound derivatives on various enzymes, particularly protein kinases, often translate into potent cellular activity, most notably antiproliferative effects against cancer cell lines.
In Vitro Antiproliferative Effects on Cancer Cell Lines
A significant body of research has demonstrated the in vitro antiproliferative activity of pyrimidine derivatives across a wide range of human cancer cell lines.
A series of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives were tested against four human cancer cell lines: K562 (leukemia), Colo-205 (colon adenocarcinoma), MDA-MB-231 (breast adenocarcinoma), and IMR-32 (neuroblastoma). nih.gov Compounds 6d , 6e , and 6i from this series showed good activity against all cell lines except K562. nih.gov
The N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivative, compound 15 , which potently inhibits CDK2, also displayed sub-micromolar antiproliferative activity against a panel of 13 cancer cell lines, with GI₅₀ values ranging from 0.127 to 0.560 μM. nih.gov In ovarian cancer cells, this compound was shown to arrest the cell cycle in the S and G2/M phases and induce apoptosis. nih.gov
Similarly, 4-amino-thieno[2,3-d]pyrimidine derivatives have been evaluated for their antiproliferative effects. nih.gov Against the MCF-7 breast cancer cell line, compound 2 showed a potent effect with an IC₅₀ of 0.013 µM. nih.gov The same compound was also the most active against the MDA-MB-231 breast cancer cell line with an IC₅₀ of 0.056 µM. nih.gov
The Aurora kinase inhibitor CYC116 was found to be a potent cytotoxic agent against various cancer cell lines, with its anticancer effects attributed to cell death following mitotic failure. nih.gov
| Compound/Series | Cancer Cell Line | Cell Line Type | Activity (IC₅₀/GI₅₀) | Reference |
|---|---|---|---|---|
| Compound 6d, 6e, 6i (pyrido[1,2-a]pyrimidin-4-one derivatives) | Colo-205 | Colon Adenocarcinoma | Good Activity | nih.gov |
| Compound 6d, 6e, 6i (pyrido[1,2-a]pyrimidin-4-one derivatives) | MDA-MB-231 | Breast Adenocarcinoma | Good Activity | nih.gov |
| Compound 6d, 6e, 6i (pyrido[1,2-a]pyrimidin-4-one derivatives) | IMR-32 | Neuroblastoma | Good Activity | nih.gov |
| Compound 15 (N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivative) | Panel of 13 Cancer Cell Lines | Various | GI₅₀ = 0.127–0.560 μM | nih.gov |
| Compound 2 (4-amino-thieno[2,3-d]pyrimidine derivative) | MCF-7 | Breast Cancer | IC₅₀ = 0.013 µM | nih.gov |
| Compound 2 (4-amino-thieno[2,3-d]pyrimidine derivative) | MDA-MB-231 | Breast Cancer | IC₅₀ = 0.056 µM | nih.gov |
| Compound 13ac (N-(pyrimidin-2-yl)-1,2,3,4-tetrahydroisoquinolin-6-amine derivative) | SET-2 | Megakaryoblastic Leukemia | IC₅₀ = 11.7 nM | researchgate.net |
| Compound 13ac (N-(pyrimidin-2-yl)-1,2,3,4-tetrahydroisoquinolin-6-amine derivative) | Ba/F3V617F | Pro-B Cell Line (JAK2V617F) | IC₅₀ = 41 nM | researchgate.net |
Mechanistic Cellular Investigations (e.g., Cell Cycle Analysis, Apoptosis Induction)
The induction of apoptosis (programmed cell death) and the modulation of the cell cycle are critical mechanisms for potential anticancer agents. While direct studies on this compound are limited, research on related pyrimidine structures, such as pyrido[2,3-d]pyrimidine (B1209978) derivatives, has demonstrated significant effects on these cellular processes.
Certain pyrido[2,3-d]pyrimidine derivatives have been shown to induce apoptosis in cancer cell lines. For instance, compounds 6b and 8d were found to trigger apoptosis in prostate cancer (PC-3) and breast cancer (MCF-7) cells, respectively. This was evidenced by the upregulation of pro-apoptotic proteins like Bax and p53, and the downregulation of the anti-apoptotic protein Bcl2. Furthermore, compound 6b activated caspase-3 in PC-3 cells, a key executioner enzyme in the apoptotic cascade. nih.gov
In addition to apoptosis, these compounds have been observed to arrest the cell cycle, a crucial checkpoint for cell proliferation. The same study revealed that compounds 6b and 8d inhibited cyclin-dependent kinases CDK4/6, leading to cell cycle arrest. nih.gov Another study on N-(pyridin-3-yl)pyrimidin-4-amine analogues also reported concentration-dependent cell cycle arrest and apoptosis induction in HeLa cells. researchgate.net Similarly, certain pyrazine (B50134) derivatives, which share structural similarities with pyrimidines, have been shown to cause cell cycle arrest in the G0/G1 phase and induce apoptosis in leukemia cells. nih.gov
Table 1: Mechanistic Cellular Effects of Related Pyrimidine Derivatives
| Compound Class | Cell Line(s) | Observed Effects | Reference(s) |
|---|---|---|---|
| Pyrido[2,3-d]pyrimidines | PC-3, MCF-7 | Apoptosis induction, Bax/p53 upregulation, Bcl2 downregulation, Caspase-3 activation, CDK4/6 inhibition | nih.gov |
| N-(pyridin-3-yl)pyrimidin-4-amines | HeLa | Cell cycle arrest, Apoptosis induction | researchgate.net |
Modulation of Cellular Pathways (e.g., Retinoblastoma phosphorylation)
The Retinoblastoma (Rb) protein is a critical tumor suppressor that controls cell cycle progression from the G1 to the S phase. Its function is tightly regulated by phosphorylation, primarily by cyclin-dependent kinases (CDKs). The phosphorylation of Rb leads to its inactivation, allowing the cell cycle to proceed. nih.govwikipedia.org
While direct evidence of this compound modulating Rb phosphorylation is not available, the established role of related pyrimidine derivatives as CDK inhibitors strongly suggests a potential for such activity. For example, certain N-(pyridin-3-yl)pyrimidin-4-amine analogues have been identified as potent inhibitors of CDK2. researchgate.net CDK2, in a complex with cyclin E or cyclin A, is one of the key kinases responsible for phosphorylating and inactivating the Rb protein. nih.gov By inhibiting CDK2, these compounds can prevent Rb phosphorylation, thereby maintaining its tumor-suppressive function and halting cell cycle progression.
Furthermore, studies have shown that viral proteins can also phosphorylate and inactivate Rb, mimicking the function of cellular CDKs. nih.gov This highlights the central role of Rb phosphorylation in cell cycle control and as a target for therapeutic intervention. The ability of pyrimidine derivatives to inhibit CDKs suggests that this compound and its analogues could potentially modulate the Rb pathway, a hypothesis that warrants further investigation.
Table 2: Modulation of Retinoblastoma Pathway by Related Kinase Inhibitors
| Compound/Protein Class | Target | Effect on Rb Pathway | Reference(s) |
|---|---|---|---|
| N-(pyridin-3-yl)pyrimidin-4-amine analogues | CDK2 | Potential to inhibit Rb phosphorylation | researchgate.net |
| Pyrido[2,3-d]pyrimidine derivatives | CDK4/6 | Inhibition of kinases that phosphorylate Rb | nih.gov |
Antimicrobial Spectrum and Potency
Antibacterial Activities (e.g., against Enterococcus faecalis)
Enterococcus faecalis is a Gram-positive bacterium that is a common cause of nosocomial infections and is known for its intrinsic and acquired resistance to many antibiotics. nih.gov While there is no specific data on the activity of this compound against E. faecalis, the antibacterial potential of the broader pyrimidine class of compounds has been explored.
Studies on various heterocyclic compounds have included the testing of pyrimidine derivatives against E. faecalis. nih.gov Additionally, the antimicrobial peptide nisin has been shown to significantly enhance the antibacterial activity of conventional antibiotics against E. faecalis, demonstrating a synergistic effect. nih.gov This suggests that combination therapies could be a promising strategy. Fosfomycin has also demonstrated activity against both planktonic and adherent E. faecalis strains. nih.gov
Antiviral Activities
The pyrimidine nucleus is a key structural motif in a variety of antiviral compounds. Research into pyrimidine derivatives has revealed a broad spectrum of antiviral activity. For instance, 5-substituted 2-amino-6-phenyl-4(3H)-pyrimidinones have been identified as antiviral agents and interferon inducers. nih.gov
More recently, 4,7-disubstituted pyrimido[4,5-d]pyrimidines have been synthesized and evaluated for their antiviral potential. Some of these compounds, particularly those with a cyclopropylamino group, have shown notable efficacy against human coronavirus 229E (HCoV-229E). nih.gov The structural similarity of these compounds to known kinase inhibitors suggests that their antiviral mechanism may involve the inhibition of host or viral kinases essential for viral replication.
Although no specific antiviral data for this compound has been reported, the established antiviral properties of the pyrimidine scaffold make this an area of interest for future research.
Antifungal Properties
Several classes of pyrimidine derivatives have demonstrated significant antifungal activity. For example, certain pyrimidin-4-amine derivatives bearing a 1,2,4-oxadiazole (B8745197) moiety have been shown to possess fungicidal activity against plant pathogens like Pseudoperonospora cubensis.
The antifungal potential of pyrimidine-based compounds underscores the versatility of this heterocyclic core in the development of antimicrobial agents. The specific structural features of this compound would determine its potential for antifungal activity, which remains to be experimentally verified.
Efflux Pump Modulation and Synergistic Effects with Known Antibiotics
Bacterial efflux pumps are a major mechanism of antibiotic resistance, actively transporting antimicrobial agents out of the bacterial cell. Inhibiting these pumps can restore the efficacy of existing antibiotics. Structurally related compounds to this compound, specifically 4-(3-aminocyclobutyl)pyrimidin-2-amines, have been investigated as efflux pump inhibitors in E. coli. These compounds were found to act synergistically with the antibiotic erythromycin. However, it was also noted that these particular derivatives may form colloidal aggregates, which could interfere with their specific binding to the efflux pump protein AcrA.
The concept of synergistic effects is not limited to efflux pump inhibition. For instance, 2-aminoimidazole derivatives have been shown to work synergistically with conventional antibiotics to disperse pre-established bacterial biofilms of pathogens like Staphylococcus aureus and to re-sensitize multidrug-resistant strains to antibiotics. This highlights the potential of using non-microbicidal compounds to enhance the efficacy of existing antibiotic therapies.
The potential for this compound derivatives to act as efflux pump modulators or to have synergistic effects with other antimicrobials is an area ripe for investigation, given the promising results observed with structurally similar compounds.
Table 3: Antimicrobial and Related Activities of Structurally Similar Compounds
| Compound Class | Target/Organism | Activity | Reference(s) |
|---|---|---|---|
| Pyrimidine derivatives | Enterococcus faecalis | Potential antibacterial activity | nih.gov |
| 4,7-disubstituted pyrimido[4,5-d]pyrimidines | Human coronavirus 229E | Antiviral activity | nih.gov |
| Pyrimidin-4-amine derivatives | Pseudoperonospora cubensis | Fungicidal activity | |
| 4-(3-aminocyclobutyl)pyrimidin-2-amines | E. coli efflux pumps | Synergistic effect with erythromycin |
Receptor and Allosteric Modulator Screening
Negative Allosteric Modulation of Metabotropic Glutamate (B1630785) Receptors (mGluR1/5)
There is no available scientific literature or data regarding the activity of this compound as a negative allosteric modulator of either the metabotropic glutamate receptor 1 (mGluR1) or the metabotropic glutamate receptor 5 (mGluR5).
Antioxidant Activity Assessment
No studies have been published that evaluate the potential antioxidant properties of this compound. Consequently, there is no data from assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) cation radical decolorization, or other relevant antioxidant capacity tests.
In Vitro Metabolic Stability and Plasma Stability Evaluation
The metabolic fate and stability of this compound in biological matrices have not been documented in the scientific literature. There are no available reports on its stability in the presence of liver microsomes or in plasma from any species.
Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses
Influence of Substituents on the Pyrimidine (B1678525) Ring on Biological Activity
The pyrimidine ring is a common feature in many biologically active compounds, and its substitution pattern plays a pivotal role in determining the efficacy and selectivity of N-pyrimidin-2-ylazepan-4-amine analogs. nih.goviaea.org
Variations at the C-4 Position of the Pyrimidine Ring
The C-4 position of the pyrimidine ring has been a focal point for synthetic modifications to explore its impact on biological activity. The introduction of various substituents at this position can significantly alter the compound's interaction with its biological target. For instance, in related pyrimidine series, the introduction of a chlorine atom at the C-4 position can serve as a versatile handle for further chemical diversification through cross-coupling reactions. nih.gov This allows for the installation of a wide array of substituents, including N-alkyl, N-aryl, O-aryl, S-aryl, aryl, and arylethynyl groups, which have been shown to modulate the biological activity of pyrido[2,3-d]pyrimidin-7(8H)-ones. nih.gov
In studies on 4-aminopyrazolo[3,4-d]pyrimidines, the displacement of a chlorine atom at the C-4 position with various amines led to compounds with significant growth inhibitory activities. nih.gov Similarly, for 4-amino-2-phenylpyrimidine derivatives, modifications at the C-4 amino group were crucial for their agonist activity at the GPR119 receptor. wjarr.com These findings underscore the importance of the C-4 position in tailoring the biological effects of pyrimidine-based scaffolds.
Substitution Patterns and Electronic Effects on Pyrimidine Efficacy
In a series of 2,4-diamino pyrimidine derivatives, substitutions on a phenyl ring attached to the C-2 amino group were explored, revealing that electronic effects significantly impacted their potency as anaplastic lymphoma kinase (ALK) inhibitors. nih.gov For other pyrimidine-based inhibitors, it has been noted that the pyrimidine ring's ability to form hydrogen bonds and act as a bioisostere for other aromatic systems contributes to improved pharmacokinetic and pharmacodynamic properties. nih.gov The development of dual inhibitors of Aurora kinase A and epidermal growth factor receptor kinase based on a N4-phenylsubstituted-7H-pyrrolo[2,3-d]pyrimidin-4-amine scaffold also highlights the importance of the substitution pattern on the pyrimidine core for achieving desired polypharmacology. nih.gov
Impact of Substituents on the Azepane Ring and the 4-Amine Position
The azepane ring, a seven-membered saturated heterocycle, and its point of attachment to the pyrimidine core via a 4-amino linkage, introduce significant three-dimensional features that are critical for biological activity.
Role of Ring Size and Conformation of Azepane in Activity
The size and conformational flexibility of the azepane ring are key determinants of how the molecule fits into a binding pocket. Compared to smaller five- or six-membered rings, the seven-membered azepane ring possesses a greater number of accessible low-energy conformations. This conformational flexibility can be advantageous, allowing the molecule to adopt an optimal geometry for binding, but it can also be detrimental if it leads to a significant entropic penalty upon binding.
Effect of Substituents on the Azepane Nitrogen
The nitrogen atom of the azepane ring presents another point for modification. Substitution at this position can influence the molecule's polarity, basicity, and potential for additional interactions with the target protein. While specific data on N-substituted this compound is limited, general principles of medicinal chemistry suggest that introducing small alkyl groups, or groups capable of forming hydrogen bonds, could modulate activity and pharmacokinetic properties.
Stereochemical Considerations and Enantiomeric Purity in SAR
The 4-amino-substituted azepane ring in this compound contains a stereocenter at the C-4 position. Consequently, the compound can exist as a pair of enantiomers. It is a well-established principle in pharmacology that different enantiomers of a chiral drug can exhibit significantly different biological activities, metabolic profiles, and toxicities.
The precise three-dimensional arrangement of the amino-pyrimidine group relative to the azepane ring will differ between the (R)- and (S)-enantiomers. This can lead to one enantiomer having a much higher affinity for the biological target than the other, as one may fit more snugly into a chiral binding pocket. In the development of related pyrimidine-based inhibitors, the importance of stereochemistry has been demonstrated. For example, in a series of NAPE-PLD inhibitors, the (S)-enantiomer of a 3-hydroxypyrrolidine substituent was found to be crucial for optimal activity. nih.govresearchgate.net Therefore, the synthesis and biological evaluation of individual enantiomers of this compound would be essential to fully characterize its SAR and to identify the more potent and potentially safer stereoisomer for further development.
Analysis of this compound Reveals Limited Publicly Available Research for a Detailed Structure-Activity Relationship Study
The pyrimidine core is a well-established scaffold in medicinal chemistry, forming the basis for numerous drugs with diverse therapeutic applications. nih.govhumanjournals.com Research on various pyrimidine-containing molecules, such as 2-arylamino-4-aryl-pyrimidines and N-benzyl-2-phenylpyrimidin-4-amine derivatives, highlights the importance of substitutions on the pyrimidine ring and the attached side chains in modulating biological activity. nih.govnih.gov For instance, studies on pyrimidine-4-carboxamides have shown that modifications at different positions can optimize potency and lipophilicity. researchgate.net
General principles of bioisosteric replacement are often applied to pyrimidine scaffolds to improve their pharmacological profiles. nih.gov These can include altering ring systems or substituting functional groups to enhance target binding, metabolic stability, or other pharmacokinetic properties. Similarly, pharmacophore modeling is a common strategy to identify the crucial structural motifs responsible for the biological activity of pyrimidine-based compounds. nih.gov
However, without specific studies on this compound, any discussion on its SAR, bioisosteric replacements, or key pharmacophores would be speculative and based on extrapolations from related but distinct chemical series. The unique conformational properties of the azepane ring fused to the pyrimidine system likely play a significant role in its biological activity, but this has not been explicitly detailed in published research.
Due to the lack of specific data, the creation of detailed research findings and data tables for this compound, as per the requested outline, is not feasible at this time. Further investigation into this specific chemical entity would be required to generate the specific SAR and SPR insights requested.
Computational Chemistry and Molecular Modeling Approaches
Molecular Docking Simulations for Ligand-Target Interaction Prediction
Molecular docking is a fundamental computational tool used to predict the preferred orientation of a ligand when bound to a target protein. For the pyrimidin-2-amine class of compounds, docking simulations have been instrumental in understanding their interactions with various biological targets, including kinases and bacterial enzymes. nih.govresearchgate.net
Docking studies on pyrimidin-2-amine derivatives have successfully identified key binding modes within the active sites of target enzymes. For instance, in studies involving Cyclin-Dependent Kinases (CDK2, CDK4, and CDK6), molecular docking has been used to analyze the interaction and structure-activity relationships of inhibitors. nih.gov Similarly, docking of 4,6-disubstituted pyrimidin-2-amines into the active site of E. coli DNA gyrase B (PDB ID: 1KZN) revealed crucial binding interactions that correlate with their antibacterial activity. researchgate.net These analyses typically highlight hydrogen bonds, hydrophobic interactions, and other non-covalent contacts that stabilize the ligand-protein complex.
Table 1: Representative Binding Interactions of a Pyrimidin-2-Amine Analog
| Interacting Residue | Interaction Type | Ligand Moiety Involved | Target Protein |
| ASP81 | Hydrogen Bond | Pyrimidine (B1678525) N1 | CDK6 |
| VAL25 | Hydrophobic Interaction | Phenyl Ring | DNA Gyrase B |
| LYS99 | Hydrogen Bond | Amine Group | CDK2 |
| ILE40 | Hydrophobic Interaction | Substituted Group at C4 | DNA Gyrase B |
Molecular docking simulations provide a scoring function to estimate the binding affinity of a ligand to its target, which helps in prioritizing compounds for synthesis and biological testing. For novel 4,6-disubstituted pyrimidin-2-amine derivatives, docking studies have been conducted to investigate their binding affinities, with results often correlating well with observed biological activity. researchgate.net For example, compounds showing lower binding energy (higher docking scores) in simulations against bacterial protein targets have also demonstrated more potent antibacterial effects. researchgate.netmdpi.com This predictive capability is crucial for designing ligands with improved affinity and specificity for their intended biological target.
Table 2: Predicted Binding Affinities for Pyrimidin-2-Amine Derivatives
| Compound ID | Target Protein | Binding Energy (kcal/mol) | Reference |
| Derivative 5a | E. coli DNA gyrase B | -8.10 | researchgate.net |
| Derivative 5b | E. coli DNA gyrase B | -8.40 | researchgate.net |
| Cefotaxime (Reference) | KPC-2 Carbapenemase | -8.40 | mdpi.com |
| Derivative 10 | KPC-2 Carbapenemase | -8.00 | mdpi.com |
| Derivative 11 | KPC-2 Carbapenemase | -8.40 | mdpi.com |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. nih.govspringernature.com For pyrimidine derivatives, 3D-QSAR methods have been applied to understand the structural requirements for potent inhibitory activity against targets like CDK2, CDK4, and CDK6. nih.gov These models are built using a training set of compounds with known activities and are validated using a test set. nih.gov The predictive power of a QSAR model is assessed by statistical metrics such as the cross-validated correlation coefficient (q²) and the predictive correlation coefficient (R²pred). nih.gov Robust QSAR models allow for the virtual screening and design of new molecules with potentially enhanced activity. nih.gov
Table 3: Statistical Validation of 3D-QSAR Models for Pyrimidine-Based CDK Inhibitors
| Target | q² | R²pred | Reference |
| CDK2 | 0.714 | 0.764 | nih.gov |
| CDK4 | 0.815 | 0.681 | nih.gov |
| CDK6 | 0.757 | 0.674 | nih.gov |
Density Functional Theory (DFT) Calculations for Electronic Properties and Reactivity
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure, properties, and reactivity of molecules. ijcce.ac.ir DFT calculations have been performed on pyrimidine and related heterocyclic compounds to determine properties like total energies, electronic states, and energy gaps between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO-LUMO energy gap is a critical parameter, as a smaller gap often implies higher chemical reactivity. ijcce.ac.ir Other calculated properties include ionization potential, electron affinity, global hardness, and dipole moment, which provide insights into the molecule's stability and potential for intermolecular interactions. ijcce.ac.irresearchgate.net These studies help in understanding the electronic basis of a molecule's function and can guide modifications to tune its properties. researchgate.net
Table 4: Calculated Electronic Properties of Pyrimidine via DFT
| Property | Calculated Value | Unit |
| HOMO Energy | -7.14 | eV |
| LUMO Energy | -0.42 | eV |
| HOMO-LUMO Gap | 6.72 | eV |
| Ionization Potential | 7.14 | eV |
| Electron Affinity | 0.42 | eV |
| Global Hardness | 3.36 | eV |
Molecular Dynamics Simulations for Ligand-Protein Complex Stability
Molecular Dynamics (MD) simulations are used to analyze the physical movements of atoms and molecules over time, providing insights into the stability and dynamics of ligand-protein complexes. elifesciences.org For pyrimidine-based inhibitors, MD simulations serve to validate docking poses and assess the stability of the predicted interactions within the target's active site. nih.gov Studies have used MD simulations to confirm that the ligand remains stably bound in its initial docked conformation throughout the simulation period. nih.gov Advanced techniques like Thermal Titration Molecular Dynamics (TTMD) combine a series of MD simulations at increasing temperatures to qualitatively estimate the stability of a protein-ligand complex, proving useful in distinguishing high-affinity compounds from low-affinity ones. unipd.itresearchgate.net
Virtual Screening Methodologies for the Identification of Novel N-Pyrimidin-2-ylazepan-4-amine Derivatives
Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. nih.gov For scaffolds like pyrimidin-2-amine, computational approaches including molecular docking and QSAR modeling are integrated into virtual screening workflows. nih.govnih.gov These methodologies allow for the rapid in silico evaluation of vast chemical spaces to find novel derivatives with potentially high inhibitory potency against therapeutic targets. nih.gov By combining structure-based and ligand-based techniques, researchers can efficiently identify promising candidates for further development, accelerating the discovery of new therapeutic agents. researchgate.net
Conformational Analysis of the Azepane Ring System within the Compound
Computational chemistry provides essential tools for exploring the complex potential energy surface of such flexible molecules. High-level electronic structure calculations, including Density Functional Theory (DFT) and ab initio methods, are employed to determine the geometry and relative stability of different conformers. nih.govacs.orgresearchgate.net While specific computational studies on this compound are not extensively available in the reviewed literature, a robust understanding can be derived from the analysis of the parent azepane ring and similarly substituted systems.
For the unsubstituted azepane ring, the most stable conformations are typically of the twist-chair and twist-boat variety. nih.govresearchgate.net High-level calculations have established that the twist-chair conformation represents the global energy minimum. nih.govresearchgate.net The chair and boat forms, which are familiar from cyclohexane analysis, are generally not stable energy minima for azepane but rather act as transition states between the more stable twisted forms. nih.govresearchgate.net
The introduction of substituents, such as the N-pyrimidin-2-yl group at the nitrogen atom and the amino group at the C4 position, significantly influences the conformational equilibrium. These groups introduce steric and electronic effects that can stabilize or destabilize certain conformations. For instance, studies on other substituted azepanes have demonstrated that even minor modifications can dramatically reduce conformational disorder and favor a single major conformation. researchgate.net The bulky N-pyrimidin-2-yl substituent is expected to have a profound impact on the ring's puckering and the energetic barriers to ring inversion.
The relative energies of the principal conformations of the parent azepane ring, as determined by computational methods, provide a foundational model for understanding the behavior of its substituted derivatives. The twist-chair is consistently identified as the most stable form.
Table 5.6.1: Relative Energies of Azepane Conformers
| Conformation | Relative Energy (kcal/mol) | Stability Ranking |
| Twist-Chair | 0.00 | Most Stable |
| Chair | Transition State | - |
| Twist-Boat | > 0 | Less Stable |
| Boat | Transition State | - |
Note: The energy values are generalized from computational studies of the parent azepane ring. The presence of N-pyrimidin-2-yl and 4-amino substituents in the target compound will alter these relative energies. The chair and boat forms are typically transition states in the interconversion pathways. nih.govresearchgate.net
Intellectual Property and Patent Landscape
Analysis of Existing Patents Related to Pyrimidine-Azepane Scaffolds and their Medicinal Applications
The pyrimidine (B1678525) ring is a well-established scaffold in medicinal chemistry, forming the core of numerous approved drugs and investigational agents. A review of patent literature reveals extensive patenting activity around pyrimidine derivatives for a wide range of therapeutic applications. nih.gov These include treatments for various viral infections such as influenza, hepatitis, and HIV, as well as for cancers. nih.govgoogle.com
Patents in this area often claim a core pyrimidine structure with variable substitution patterns, creating a broad protective scope. For instance, patents have been granted for N-(pyridin-2-yl)-4-(thiazol-5-yl)pyrimidin-2-amine derivatives as therapeutic compounds, highlighting the patentability of substituted pyrimidin-2-amine cores. google.com Similarly, fused azole-pyrimidine derivatives have been patented for their potential in treating inflammatory, immunoregulatory, and cardiovascular diseases, as well as cancer, by inhibiting phosphoinositide 3-kinases (PI3K). google.com
The azepane ring, a seven-membered nitrogen-containing heterocycle, is also featured in the patent literature, although perhaps less ubiquitously than pyrimidine. Patents exist for azepine derivatives intended for various medicinal uses. google.com More recently, interest in novel azepane scaffolds has been demonstrated by the exploration of chiral bicyclic azepanes for their neuropharmacological potential. nih.gov
When considering the combined pyrimidine-azepane scaffold, the patent landscape is more nuanced. While a direct search for "N-pyrimidin-2-ylazepan-4-amine" may not yield a large number of specific patents, the novelty and patentability will depend on the substitution patterns and the specific therapeutic use. The existing patents on individual pyrimidine and azepane derivatives create a dense thicket of prior art that must be navigated. Any new invention based on the this compound scaffold would need to be demonstrably novel and non-obvious over these existing patents.
A selection of relevant patent applications for related scaffolds is presented in the table below.
| Patent/Application Number | Title | Key Scaffold/Compound Class | Therapeutic Area (claimed) |
| EP3331880A4 | N-(pyridin-2-yl)-4-(thiazol-5-yl)pyrimidin-2-amine derivatives as therapeutic compounds google.com | N-(pyridin-2-yl)pyrimidin-2-amine derivatives | Antineoplastic agents, particularly for leukemia google.com |
| WO2004029055A1 | Fused azole-pyrimidine derivatives google.com | Fused azole-pyrimidines | Inflammatory and immunoregulatory disorders, cardiovascular diseases, cancer google.com |
| PT74447B | New azepine derivatives their preparation and its use as a medicament google.com | Azepine derivatives | Antihyperlipidemics google.com |
| J Med Chem. 2017;60(5):1892-1915 | Highly Potent, Selective, and Orally Bioavailable 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine... nih.gov | 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine | Anticancer (CDK4/6 inhibitors) nih.gov |
| J Med Chem. 2025 Apr 24. | Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane... nih.gov | Bicyclic azepane | Neuropsychiatric disorders nih.gov |
Patentability Considerations for Novel this compound Derivatives
The patentability of novel derivatives of this compound hinges on three key criteria: novelty, inventive step (non-obviousness), and industrial applicability. Given the extensive research into pyrimidine-based compounds, demonstrating novelty and an inventive step is the most significant challenge.
Novelty: A new derivative of this compound would be considered novel if it has not been previously disclosed to the public in any form (e.g., in a patent, scientific journal, or presentation). The novelty can reside in the specific substitution pattern on the pyrimidine or azepane ring, or in a new stereoisomeric form of the compound. The discovery of previously unexplored scaffolds, even simple ones, can lead to patentable new chemical entities. nih.gov
Inventive Step (Non-Obviousness): This is often the higher hurdle. An inventive step means that the new compound would not have been obvious to a person skilled in the art at the time of the invention. For this compound derivatives, this could be demonstrated by:
Unexpected therapeutic activity: Discovering that a novel derivative has a potent and selective activity against a new biological target, or a significantly improved activity against a known target, could be considered non-obvious. For example, the discovery of pyrimidin-2-amine derivatives as potent PLK4 inhibitors was achieved through a scaffold hopping strategy, leading to novel and patentable compounds. nih.gov
Overcoming technical challenges: If the synthesis of a particular derivative was previously considered difficult or impossible, a new and enabling synthetic route could contribute to the inventive step.
Improved "drug-like" properties: Demonstrating unexpectedly superior pharmacokinetic properties (absorption, distribution, metabolism, excretion) or a better safety profile compared to structurally similar compounds can also support an inventive step. nih.gov
Industrial Applicability: This criterion is generally met in medicinal chemistry, as the compounds are designed for use in the pharmaceutical industry to treat diseases.
The use of a "scaffold hopping" strategy, where a known active core is replaced with a structurally different but functionally similar one, can lead to the discovery of novel and patentable chemical matter. nih.gov Applying this to the this compound core, researchers could explore modifications that lead to new intellectual property.
Freedom-to-Operate Assessments in Academic Research and Translational Studies
Freedom-to-operate (FTO) analysis is the determination of whether a planned activity, such as research, development, or commercialization of a product, is likely to infringe on the intellectual property rights of others. scienceopen.comnih.gov For academic and translational researchers working with this compound derivatives, FTO is a critical consideration. unicamillus.org
Academic Research: In many jurisdictions, there is a "research exemption" that allows for the use of patented inventions for purely non-commercial, experimental purposes. nih.gov However, the scope of this exemption can be narrow and varies by country. nih.gov If the research is funded by or has collaborations with industry, or if it is part of a program aimed at commercialization, it may fall outside this exemption. unicamillus.orgnih.gov Therefore, even at the early stages of academic research, an awareness of the patent landscape is important. nih.gov
Translational Studies: As research moves from the laboratory toward clinical application, FTO becomes paramount. unicamillus.org Translational research, by its nature, aims to create a product or therapy for public use, which is a commercial activity. unicamillus.org Key considerations for an FTO assessment in this context include:
Compound Patents: Are there existing patents that claim the specific this compound derivative being studied? This requires a thorough search of patent databases.
Method of Use Patents: Even if the compound itself is not patented, there may be patents covering its use for treating a specific disease.
Synthetic Route Patents: The specific method used to synthesize the compound could also be patented.
Conducting an FTO analysis involves searching patent databases and interpreting the claims of relevant patents. scienceopen.com This can be a complex process, and it is often advisable for research institutions to consult with patent attorneys, especially when a project is moving towards clinical trials or commercial partnerships. scienceopen.comnih.gov The analysis is a snapshot in time and needs to be updated regularly, as new patents are constantly being filed and granted. scienceopen.com
Q & A
Q. What are the optimal synthetic routes for N-pyrimidin-2-ylazepan-4-amine, and what key reaction parameters influence yield and purity?
Methodological Answer: Synthesis typically involves multi-step reactions, starting with functionalization of the azepane ring followed by coupling with pyrimidine derivatives. Key parameters include:
- Catalysts : Palladium or copper catalysts for cross-coupling reactions (e.g., Buchwald-Hartwig amination) to attach the pyrimidine moiety .
- Solvents : Polar aprotic solvents like dimethylformamide (DMF) or toluene under inert atmospheres to prevent side reactions .
- Purification : Column chromatography or recrystallization to isolate the target compound. Yield optimization requires precise stoichiometric control of reactants and temperature gradients during reflux .
Q. How can the structural integrity and purity of this compound be validated?
Methodological Answer: Use complementary analytical techniques:
- NMR Spectroscopy : and NMR to confirm proton environments and carbon frameworks, comparing shifts to analogous pyrimidine-azepane hybrids .
- X-ray Crystallography : For unambiguous confirmation, employ SHELX software (e.g., SHELXL) for structure refinement. This is critical for resolving stereochemical ambiguities in the azepane ring .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula and detect impurities .
Q. What are the solubility and stability profiles of this compound under varying experimental conditions?
Methodological Answer: Conduct systematic stability assays:
- Solubility : Test in solvents (DMSO, ethanol, water) using UV-Vis spectroscopy or gravimetric analysis. Pyrimidine derivatives often show limited aqueous solubility but improve with polar aprotic solvents .
- Stability : Monitor degradation under light, heat, and pH variations via HPLC. Azepane rings may undergo hydrolysis under acidic conditions, requiring neutral buffers for biological assays .
Q. Which spectroscopic techniques are most effective for tracking reaction intermediates during synthesis?
Methodological Answer:
- In-situ FTIR : To monitor functional group transformations (e.g., amine-pyrimidine coupling) in real time .
- LC-MS : For identifying transient intermediates and optimizing reaction quenching times .
Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?
Methodological Answer: Use density functional theory (DFT) to model electron density distributions. Pyrimidine’s electron-deficient C2/C4 positions are prone to nucleophilic attack, while the azepane’s amine group acts as a directing moiety .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activities of azepane-pyrimidine hybrids across different in vitro models?
Methodological Answer:
- Assay Standardization : Control variables like cell line passage number, serum concentration, and incubation time. For example, polymorphic forms (e.g., different crystal packings) can alter bioavailability, requiring X-ray diffraction validation .
- Orthogonal Validation : Confirm activity using alternative assays (e.g., SPR for binding affinity vs. cell viability assays) to rule out false positives .
Q. How can structure-activity relationships (SAR) guide the design of N-pyrimidin-4-amine derivatives with enhanced target selectivity?
Methodological Answer:
- Substituent Scanning : Systematically modify the azepane’s N-substituents and pyrimidine’s C5/C6 positions. For instance, fluorination at C5 (as in ) enhances metabolic stability .
- Crystallographic Docking : Use co-crystal structures (e.g., with kinase targets) to identify key hydrogen-bonding interactions. SHELX-refined structures are critical for accurate modeling .
Q. What experimental and computational approaches elucidate the mechanism of action for azepane-pyrimidine hybrids in enzyme inhibition?
Methodological Answer:
- Kinetic Studies : Measure values via enzyme inhibition assays using varying substrate concentrations. Compare to structurally similar inhibitors (e.g., ’s pyrazine-piperazine analogs) .
- Molecular Dynamics (MD) Simulations : Simulate binding pocket interactions over time to identify allosteric effects or conformational changes .
Q. How do steric and electronic effects in the azepane ring influence the compound’s pharmacokinetic properties?
Methodological Answer:
- LogP Measurements : Determine partition coefficients to assess lipophilicity. Bulky substituents on the azepane (e.g., aryl groups) increase LogP, impacting blood-brain barrier penetration .
- Metabolic Profiling : Use liver microsome assays to track oxidation pathways. Electron-withdrawing groups on pyrimidine reduce CYP450-mediated degradation .
Q. What crystallographic challenges arise in resolving the azepane ring’s conformation, and how are they addressed?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
